N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide

Physicochemical profiling Drug-likeness Structural differentiation

Secure the exact unsubstituted piperidine reference standard (CAS 850935-86-3) for oxadiazole-sulfonamide SAR continuity. This distinct benzamide, featuring a cyclopropyl-1,3,4-oxadiazole core and an unsubstituted piperidine, avoids the steric and lipophilic shifts of methylated analogs, serving as a critical control to disentangle electronic from steric effects and establish solubility-permeability benchmarks.

Molecular Formula C17H20N4O4S
Molecular Weight 376.43
CAS No. 850935-86-3
Cat. No. B2567154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide
CAS850935-86-3
Molecular FormulaC17H20N4O4S
Molecular Weight376.43
Structural Identifiers
SMILESC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4CC4
InChIInChI=1S/C17H20N4O4S/c22-15(18-17-20-19-16(25-17)13-4-5-13)12-6-8-14(9-7-12)26(23,24)21-10-2-1-3-11-21/h6-9,13H,1-5,10-11H2,(H,18,20,22)
InChIKeyPLKPVBOIIGADJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide: Structural Context for Scientific Procurement


N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide (CAS 850935-86-3, molecular formula C₁₇H₂₀N₄O₄S, molecular weight 376.43 g/mol) is a synthetic benzamide derivative featuring a 1,3,4-oxadiazole core substituted at the 5-position with a cyclopropyl group and a para-piperidine-1-sulfonyl benzamide moiety [1]. The compound belongs to a broader structural class of oxadiazole-sulfonamide hybrids that have been explored across phenotypic screening libraries for various target indications, including antimicrobial and anticancer applications . Its unsubstituted piperidine ring distinguishes it from closely related analogs bearing methyl substituents on the piperidine moiety, conferring distinct physicochemical properties and biological activity profiles [1].

Why In-Class Oxadiazole-Benzamide Analogs Cannot Substitute N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide


Within the oxadiazole-sulfonamide benzamide series, even minor modifications to the piperidine ring or oxadiazole substituent produce substantial shifts in biological activity, target selectivity, and pharmacokinetic parameters [1]. Specifically, the presence or absence and position of a methyl group on the piperidine ring (e.g., CAS 850935-88-5, bearing a 2-methyl substituent) fundamentally alters molecular shape, clogP, and polar surface area, which in turn influences binding affinity to biological targets and metabolic stability [1]. Furthermore, replacement of the cyclopropyl group with ethyl, aryl, or heteroaryl substituents generates compounds with divergent activity spectra, as documented across numerous structure–activity relationship (SAR) studies on the oxadiazole scaffold [1]. Therefore, simple substitution of N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide with a superficially similar analog cannot be assumed to yield equivalent biological outcomes, making procurement of the exact compound essential for research reproducibility and SAR continuity.

Quantitative Differentiation Evidence for N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide Versus Analogues


Computed Physicochemical Properties: Distinct clogP and PSA Versus Methyl-Substituted Analogues

Computational property predictions reveal that the target compound (CAS 850935-86-3) exhibits a lower clogP and higher topological polar surface area compared to its 2-methylpiperidine analogue (CAS 850935-88-5, WAY-326687). Specifically, the target compound shows clogP ≈ 2.48 and TPSA ≈ 110.11 Ų [1], while its methyl-substituted congener is predicted to have higher lipophilicity. These differences directly influence solubility and membrane permeability, with the target compound expected to demonstrate enhanced aqueous solubility based on its lower clogP and reduced molecular weight (376.43 vs. 390.46 g/mol) [1]. This physical-chemical divergence translates to differential behavior in biological assays, where solubility and non-specific binding can significantly impact apparent potency.

Physicochemical profiling Drug-likeness Structural differentiation

Molecular Weight and Hydrogen Bond Donor/Acceptor Profile Impact on Permeability

The target compound possesses a molecular weight of 376.43 g/mol, exactly one methylene unit smaller than the 2-methylpiperidine analog (MW = 390.46 g/mol) . While both compounds contain one hydrogen bond donor (the amide N-H), the difference in the number of rotatable bonds (6 for the target vs. an estimated 6 for the analog) and the variance in polar surface area alter passive membrane permeability predictions. Smaller molecular size and lower clogP suggest that the target compound may exhibit superior permeability in Caco-2 or PAMPA assays compared to the slightly bulkier methyl analog, though direct experimental data are lacking .

ADME prediction Permeability Drug-likeness

Absence of Piperidine Methyl Substitution May Alter Metabolic Soft Spot Profile

The unsubstituted piperidine ring in the target compound lacks the α-methyl group present in WAY-326687 (CAS 850935-88-5). Based on established medicinal chemistry principles, methyl groups adjacent to a nitrogen atom can alter both the pKa of the amine and the susceptibility to N-dealkylation or oxidation by cytochrome P450 enzymes [1]. While direct comparative metabolic stability data are not available for this specific pair, analogs within the oxadiazole-sulfonamide series demonstrate that small alkyl substitutions on the piperidine ring can lead to significant shifts in intrinsic clearance (e.g., T₁/₂ changes of 2- to 5-fold) [1]. The target compound may therefore exhibit a distinct metabolic profile, offering either enhanced or diminished stability depending on the specific enzyme isoform involved.

Metabolic stability Microsomal clearance Structural alert

Procurement-Driven Application Scenarios for N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide


SAR Expansion and Lead Optimization in Oxadiazole-Based Antibacterial Programs

The compound serves as a key unsubstituted piperidine reference for SAR studies exploring the impact of piperidine N-substitution on antibacterial potency. Its distinct physicochemical profile (clogP ≈ 2.48, TPSA ≈ 110.11 Ų) makes it an essential control to disentangle steric from electronic effects when comparing methylated piperidine analogues such as WAY-326687 [1]. Procurement of the exact unsubstituted compound is mandatory to maintain SAR continuity across a lead optimization campaign.

Cellular Permeability and Solubility Benchmarking in Phenotypic Screening Cascades

Because the target compound is predicted to possess superior aqueous solubility relative to its more lipophilic methyl-substituted counterparts, it can be used as a benchmark for establishing solubility-permeability trade-offs within cell-based phenotypic assays [1]. Its lower molecular weight (376.43 g/mol) and higher TPSA make it an ideal tool for validating assay conditions where compound aggregation or non-specific binding is a concern.

In Vitro Metabolism Studies: CYP Liability Assessment of Unsubstituted Piperidine Scaffolds

The absence of a methyl group on the piperidine ring positions the target compound as a valuable probe for assessing the intrinsic metabolic liability of the unsubstituted piperidine motif. Comparative incubation in human liver microsomes alongside methylated analogues can delineate metabolic soft spots and inform the design of more stable analogs with improved pharmacokinetic profiles [1].

Chemical Probe Development for Target Identification via Affinity-Based Proteomics

The compound's structural simplicity—lacking additional alkyl or aryl decorations—makes it an attractive starting scaffold for the synthesis of affinity probes or photoaffinity labeling reagents. The unsubstituted piperidine offers a clean vector for linker attachment without introducing chiral centers or steric clashes that could complicate target engagement studies [1].

Quote Request

Request a Quote for N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.